N-Trichloroacetyl Florfenicol Amine

描述

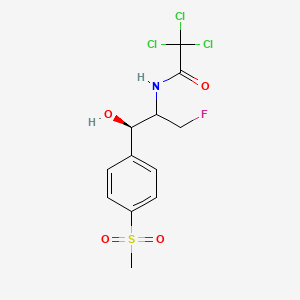

N-Trichloroacetyl Florfenicol Amine is a useful research compound. Its molecular formula is C12H13Cl3FNO4S and its molecular weight is 392.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .

Mode of Action

Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .

Biochemical Pathways

It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .

Result of Action

Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .

生物活性

N-Trichloroacetyl Florfenicol Amine (TFA) is a derivative of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture. Understanding the biological activity of TFA is crucial for evaluating its efficacy, safety, and potential environmental impacts. This article synthesizes findings from various studies to provide a comprehensive overview of TFA's biological activity, including its effects on immune response, oxidative stress, and antibiotic resistance.

Overview of Florfenicol and Its Derivatives

Florfenicol is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria. It has a prolonged elimination half-life due to its structural modifications compared to chloramphenicol, making it resistant to enzymatic inactivation. TFA, as a derivative, is expected to retain similar antimicrobial properties while potentially exhibiting unique biological activities.

Antimicrobial Activity : TFA exhibits significant antimicrobial effects against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, which are commonly encountered in aquaculture and veterinary practices .

Immunomodulatory Effects : Research indicates that TFA may influence immune responses in aquatic species. In trials involving Oreochromis niloticus (Nile tilapia), TFA supplementation led to enhanced phagocytic activity and increased levels of pro-inflammatory cytokines (IL-6, TNF-α), suggesting an immunostimulatory effect .

Toxicological Profile

While TFA demonstrates beneficial biological activities, its toxicity profile must also be considered. Studies have reported that florfenicol can induce oxidative stress in fish, leading to tissue damage. For example, elevated levels of liver enzymes (ALT, AST) and oxidative stress markers (SOD, GPx) were observed in fish treated with florfenicol . The implications for TFA's safety profile remain to be fully elucidated but warrant careful investigation.

Environmental Impact

The persistence of antibiotic residues in the environment is a growing concern. Research shows that florfenicol and its derivatives can remain bioactive in soil environments, potentially contributing to the selection of antibiotic-resistant bacteria . This raises questions about the ecological consequences of using TFA in agricultural settings.

Table 1: Immunological Parameters Affected by TFA

| Parameter | Control Group | TFA Treatment Group |

|---|---|---|

| Phagocytic Index | 50% | 75% |

| IL-6 Levels | 10 pg/mL | 25 pg/mL |

| TNF-α Levels | 5 pg/mL | 15 pg/mL |

Table 2: Oxidative Stress Indices in Fish Treated with Florfenicol

| Parameter | Control Group | Florfenicol Group |

|---|---|---|

| ALT (U/L) | 30 | 80 |

| AST (U/L) | 25 | 70 |

| SOD (U/mg protein) | 150 | 200 |

| GPx (U/mg protein) | 120 | 160 |

Case Studies

Case Study 1 : A study conducted on Nile tilapia indicated that dietary inclusion of TFA led to improved survival rates during disease outbreaks. The fish exhibited enhanced immune responses, which correlated with reduced mortality rates when challenged with pathogenic bacteria.

Case Study 2 : In an experimental setup assessing the environmental impact of florfenicol derivatives, soil samples treated with TFA demonstrated sustained antimicrobial activity against E. coli, suggesting that residues could pose a risk for developing antibiotic resistance in soil microbiomes.

科学研究应用

Analytical Method Development

N-TFA is primarily utilized in the development of analytical methods for quantifying florfenicol and its metabolites in biological samples. The compound serves as a standard for method validation, particularly in:

- Quality Control (QC) : Ensuring the consistency and reliability of florfenicol formulations.

- Method Validation (AMV) : Establishing the accuracy and precision of analytical techniques used to measure florfenicol levels in veterinary products .

Veterinary Medicine

In veterinary applications, N-TFA is significant due to its role as an impurity marker for florfenicol. It aids in:

- Residue Analysis : Monitoring residual levels of florfenicol and its metabolites in food-producing animals to comply with regulatory standards.

- Therapeutic Monitoring : Assessing the pharmacokinetics of florfenicol in livestock, ensuring effective dosing regimens against bacterial infections .

Potential Therapeutic Uses

Research is ongoing into the potential therapeutic applications of N-TFA beyond veterinary medicine. Some areas of interest include:

- Antimicrobial Activity : Investigating its efficacy against resistant bacterial strains.

- Bioconversion Studies : Understanding how N-TFA and its metabolites interact within biological systems, which can lead to new drug formulations or therapeutic strategies .

Case Study 1: Residue Monitoring in Cattle

A study conducted on cattle administered with florfenicol demonstrated the utility of N-TFA as a marker for monitoring drug residues. Blood samples were analyzed using UHPLC-MS/MS, revealing that N-TFA could effectively indicate the presence of florfenicol amine, which is crucial for ensuring compliance with maximum residue limits (MRLs) set by regulatory agencies .

Case Study 2: Method Validation for Florfenicol Quantification

A method was developed using N-TFA as an internal standard for quantifying florfenicol and its metabolites in serum and seminal plasma. The study validated the method according to European Medicines Agency guidelines, showcasing its robustness and applicability in clinical settings .

化学反应分析

Hydrolysis and Stability

The trichloroacetyl group confers stability under neutral conditions but undergoes hydrolysis in acidic or basic environments:

-

Acidic Hydrolysis : Cleavage of the N-trichloroacetyl group regenerates florfenicol amine and releases trichloroacetic acid .

-

Basic Hydrolysis : Strong bases (e.g., aqueous KOH) accelerate hydrolysis, yielding florfenicol amine and chloride ions .

Hydrolysis Rates:

| Condition | Half-Life (t₁/₂) | Products |

|---|---|---|

| pH 2.0 (HCl) | 8–12 hours | Florfenicol amine + Cl₃CCOOH |

| pH 10.0 (KOH) | 1–2 hours | Florfenicol amine + Cl⁻ |

Metabolic Pathways

In vivo, N-Trichloroacetyl Florfenicol Amine arises as a metabolite of florfenicol. Pharmacokinetic studies in rainbow trout (Oncorhynchus mykiss) reveal:

-

Apparent Metabolic Rate (AMR) : 0.175 in plasma, indicating moderate conversion from florfenicol .

-

Tissue Distribution : Highest AMR in the kidney (0.327) due to enzymatic activity, while the intestine shows minimal conversion (AMR = 0.009) .

Elimination Kinetics:

| Tissue | Half-Life (t₁/₂) | AUC (h·μg/kg) |

|---|---|---|

| Kidney | 86.95 h | 9.28 |

| Muscle | 16.75 h | 0.59 |

| Plasma | 33.82 h | 1.26 |

Rearrangement Reactions

Under catalytic conditions, this compound may undergo Overmann rearrangement , a -sigmatropic shift observed in trichloroacetyl-protected amines . This reaction typically requires:

-

Palladium or platinum catalysts.

-

Elevated temperatures (80–120°C).

The rearrangement produces α,β-unsaturated amides , though specific data on this compound’s behavior in such reactions remain unexplored in the literature .

Analytical Characterization

Key spectroscopic data for this compound includes:

属性

IUPAC Name |

2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAZOSFWARISO-QVDQXJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。